molecular formula C15H15N3O5S B448647 N-[[[2-(2-methoxyphenoxy)-1-oxoethyl]hydrazo]-sulfanylidenemethyl]-2-furancarboxamide

N-[[[2-(2-methoxyphenoxy)-1-oxoethyl]hydrazo]-sulfanylidenemethyl]-2-furancarboxamide

Cat. No.: B448647
M. Wt: 349.4g/mol
InChI Key: AFGUBGJGDLCTHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[[2-(2-methoxyphenoxy)-1-oxoethyl]hydrazo]-sulfanylidenemethyl]-2-furancarboxamide is a member of methoxybenzenes.

Scientific Research Applications

Antibacterial and Antifungal Applications

The compound has been explored for its potential in antibacterial and antifungal applications. A study by Aghekyan et al. (2020) synthesized derivatives of this compound and tested them for antibacterial activity. They found that these compounds demonstrated significant antibacterial properties (А. А. Aghekyan et al., 2020). Similarly, Srinivasulu et al. (2007) synthesized novel derivatives that showed moderate antifungal and antibacterial activity, highlighting the compound's potential in treating microbial infections (K. Srinivasulu et al., 2007).

Anticancer Potential

Several studies have investigated the anticancer potential of derivatives of this compound. For instance, Lan et al. (2017) designed and synthesized derivatives targeting the epidermal growth factor receptor (EGFR) and found that some compounds exhibited potent anticancer activities against various cancer cell lines (Z. Lan et al., 2017). This was echoed by Kaya et al. (2017), who also synthesized derivatives that showed promising chemotherapeutic properties, particularly against lung and breast cancer cell lines (B. Kaya et al., 2017).

Enzyme Inhibition

Rehman et al. (2013) synthesized a series of derivatives and screened them against various enzymes. They found these compounds to be more active against acetylcholinesterase, an enzyme target in Alzheimer's disease treatment (A. Rehman et al., 2013).

Synthesis and Structural Applications

Several studies have focused on the synthesis and structural characterization of this compound and its derivatives. These include efforts to create novel compounds with potential applications in various fields, such as medicinal chemistry and materials science. For example, Gutmann et al. (2012) utilized hydrazoic acid, related to the compound , for the synthesis of various chemical structures in a safe and continuous flow reactor, showcasing the compound's utility in innovative chemical synthesis processes (Bernhard Gutmann et al., 2012).

Properties

Molecular Formula

C15H15N3O5S

Molecular Weight

349.4g/mol

IUPAC Name

N-[[[2-(2-methoxyphenoxy)acetyl]amino]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C15H15N3O5S/c1-21-10-5-2-3-6-11(10)23-9-13(19)17-18-15(24)16-14(20)12-7-4-8-22-12/h2-8H,9H2,1H3,(H,17,19)(H2,16,18,20,24)

InChI Key

AFGUBGJGDLCTHC-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCC(=O)NNC(=S)NC(=O)C2=CC=CO2

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NNC(=S)NC(=O)C2=CC=CO2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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